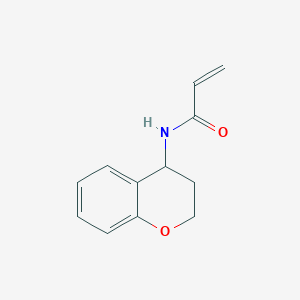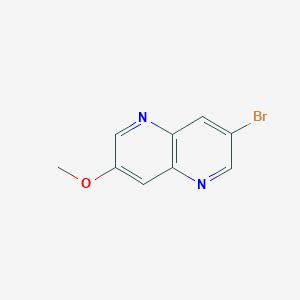
3-Bromo-7-methoxy-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxy-1,5-naphthyridine typically involves the bromination of 7-methoxy-1,5-naphthyridine. One common method is the reaction of 7-methoxy-1,5-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The naphthyridine ring can be reduced under suitable conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-7-methoxy-1,5-naphthyridine, 3-thio-7-methoxy-1,5-naphthyridine, and 3-alkoxy-7-methoxy-1,5-naphthyridine.
Oxidation Reactions: Products include 3-bromo-7-formyl-1,5-naphthyridine and 3-bromo-7-carboxy-1,5-naphthyridine.
Reduction Reactions: Products include 3-bromo-7-methoxy-1,5-dihydronaphthyridine and 3-bromo-7-methoxy-1,5-tetrahydronaphthyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential therapeutic applications and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-7-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:
3-Chloro-7-methoxy-1,5-naphthyridine: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-Bromo-7-ethoxy-1,5-naphthyridine: Similar in structure but with an ethoxy group instead of methoxy, which may influence its solubility and pharmacokinetic properties.
3-Bromo-7-hydroxy-1,5-naphthyridine: Similar in structure but with a hydroxy group instead of methoxy, which may affect its hydrogen bonding and interaction with biological targets.
Eigenschaften
IUPAC Name |
3-bromo-7-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-9-8(12-5-7)2-6(10)4-11-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJSDYJUSARJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2422791.png)
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine](/img/structure/B2422793.png)
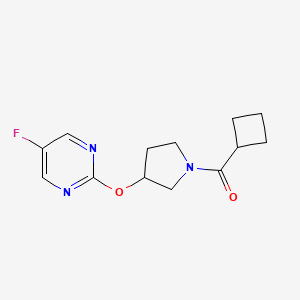
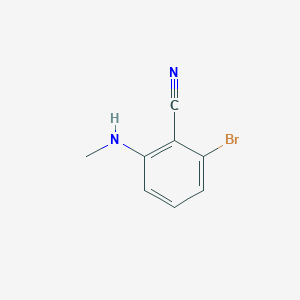
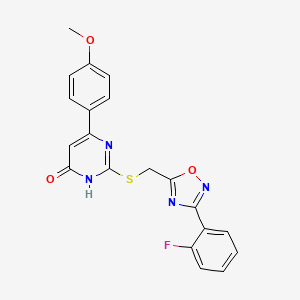
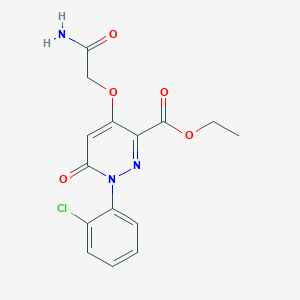
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea](/img/structure/B2422800.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2422803.png)
![N-cyclopropyl-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2422804.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)
![(E)-N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2422810.png)
![N-(2,4-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2422811.png)
